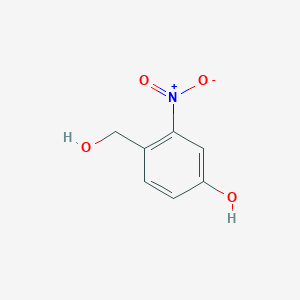

4-(Hydroxymethyl)-3-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-3-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPPKJBKLPUPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60707407 | |

| Record name | 4-(Hydroxymethyl)-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86031-17-6 | |

| Record name | 4-(Hydroxymethyl)-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry of 4 Hydroxymethyl 3 Nitrophenol

Quantum Chemical Calculations of Molecular Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule, known as its geometry. By solving the Schrödinger equation for a given set of atoms, these methods can determine the most stable molecular structure, corresponding to a minimum on the potential energy surface.

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net One of the most widely used DFT methods is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.comsphinxsai.com This approach is routinely employed to perform geometry optimization of organic molecules like 4-(Hydroxymethyl)-3-nitrophenol.

The process begins with an initial guess of the molecular structure. The DFT calculation then iteratively solves the Kohn-Sham equations to determine the electron density and the forces acting on each atom. The atomic positions are then adjusted to minimize these forces, leading to a more stable configuration. This process is repeated until a stationary point on the potential energy surface is reached, which is confirmed by calculating the vibrational frequencies to ensure that there are no imaginary frequencies, indicating a true minimum. inpressco.com For a molecule like 4-(hydroxymethyl)-3-nitrophenol, DFT/B3LYP calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its three-dimensional structure. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of molecules upon absorption of light, it is necessary to study their electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the calculation of these excited states. uci.edursc.org TD-DFT is a popular tool for computing properties related to the optical absorption and emission spectra of molecules. rsc.orgresearchgate.net

By applying a time-dependent perturbation, TD-DFT can calculate the vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states at the ground-state geometry. uci.edu This information is crucial for interpreting UV-visible absorption spectra. For 4-(Hydroxymethyl)-3-nitrophenol, TD-DFT calculations can predict the energies of the lowest singlet excited states and the corresponding oscillator strengths, which determine the intensity of the absorption bands. These calculations often reveal that the lowest energy electronic transitions are of a π → π* nature, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the nitro group. In nitrophenols, charge transfer from the hydroxyl group to the nitro group upon photoexcitation is a key feature that can be elucidated by TD-DFT. researchgate.net

Electronic Structure Analysis

Beyond molecular geometry, computational methods provide a wealth of information about the electronic structure of a molecule, which governs its chemical reactivity and physical properties.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. thaiscience.info

The energy of the HOMO is related to the ionization potential, representing the ease with which an electron can be removed from the molecule. A higher HOMO energy indicates a better electron-donating ability. Conversely, the energy of the LUMO is related to the electron affinity, representing the ability of the molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical stability and reactivity of a molecule. nih.govirjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For 4-(Hydroxymethyl)-3-nitrophenol, the presence of the electron-donating hydroxyl and hydroxymethyl groups and the electron-withdrawing nitro group is expected to influence the energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap. In related nitrophenol compounds, the HOMO is typically localized on the phenolate (B1203915) moiety, while the LUMO is concentrated on the nitro group and the aromatic ring. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| p-Nitrophenol | -6.89 | -3.00 | 3.89 |

| m-Nitrophenol | -7.12 | -2.89 | 4.23 |

| o-Nitrophenol | -6.85 | -2.95 | 3.90 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions. It provides a localized picture of the electron density in terms of atomic orbitals and the bonds between them. NBO analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. researchgate.net

In the context of 4-(Hydroxymethyl)-3-nitrophenol, NBO analysis can reveal the delocalization of electron density from the lone pairs of the oxygen atoms in the hydroxyl and hydroxymethyl groups towards the antibonding orbitals of the aromatic ring and the nitro group. This analysis quantifies the stabilization energy associated with these donor-acceptor interactions. For instance, the interaction between a filled lone pair orbital of the hydroxyl oxygen and an empty π* orbital of the C=C bonds in the ring can be identified and its energetic contribution calculated. Similarly, the charge transfer from the aromatic ring to the nitro group can be quantified. This information provides a detailed understanding of the electronic communication between the different functional groups within the molecule. researchgate.net The analysis of natural populations can also provide insights into the charge distribution across the molecule. stackexchange.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP is mapped onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. wolfram.com

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and are prone to nucleophilic attack. researchgate.netymerdigital.com Green regions represent areas of neutral potential.

For 4-(Hydroxymethyl)-3-nitrophenol, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group due to their high electronegativity and the resonance delocalization of the negative charge. The oxygen atom of the hydroxyl group would also exhibit a region of negative potential. These areas would be the preferred sites for interaction with electrophiles or for hydrogen bonding. In contrast, the hydrogen atom of the hydroxyl group and the hydrogen atoms of the hydroxymethyl group would likely show regions of positive potential, making them susceptible to interaction with nucleophiles. The aromatic protons would also exhibit some degree of positive potential. nih.govavogadro.cc

Global Reactivity Descriptors: Chemical Hardness, Chemical Softness, and Electrophilicity Index

Global reactivity descriptors, derived from Density Functional Theory (DFT), are powerful tools for quantifying the chemical reactivity and stability of a molecule. hakon-art.comresearchgate.net These descriptors are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high stability and low reactivity. rjpn.orgrjpn.org Conversely, a small energy gap signifies a "soft" molecule that is more polarizable and reactive. Hardness is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and represents the molecule's polarizability. rjpn.org Higher softness values correlate with greater reactivity.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It measures the stabilization in energy when the system acquires additional electronic charge from the environment. rjpn.org A high electrophilicity index suggests a molecule is a strong electrophile. rjpn.org It is defined as: ω = μ² / 2η where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

For substituted nitrophenols, the positions of the nitro and hydroxymethyl groups significantly influence these descriptors by altering the electron density distribution across the aromatic ring. While specific values for 4-(Hydroxymethyl)-3-nitrophenol are not published, studies on related isomers like 2-nitrophenol (B165410) show how DFT can be used to compare the relative stability and electrophilic nature of such compounds. rjpn.orgrjpn.org

Below is a hypothetical data table illustrating how such results would typically be presented for a series of related isomers.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; higher value indicates greater stability. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the propensity of a molecule to accept electrons; a higher value indicates a stronger electrophile. |

This table describes the general significance of global reactivity descriptors. Specific calculated values for 4-(Hydroxymethyl)-3-nitrophenol are not available in the reviewed literature.

Natural Transition Orbitals (NTO) Analysis

Electronic transitions, such as those induced by the absorption of light, often involve the promotion of an electron from an occupied molecular orbital to a virtual one. While these transitions can be described using the canonical molecular orbitals (HOMO, LUMO, etc.), the picture can become complicated, with a single excitation involving numerous orbital-to-orbital transitions.

Natural Transition Orbitals (NTOs) provide a more concise and chemically intuitive picture of an electronic excitation. The NTO method transforms the many-orbital description into a compact representation, typically dominated by a single pair of "hole" and "particle" NTOs. The "hole" NTO represents the electron's starting position (the vacancy left behind), and the "particle" NTO represents its destination. This simplification is invaluable for characterizing the nature of an excited state (e.g., as a local excitation, a π-π* transition, or a charge-transfer state).

Computational Studies of Solvent Effects

The chemical behavior of a molecule can be significantly altered by its environment. Computational models are essential for understanding these solvent-solute interactions.

Continuum Solvation Models (e.g., Onsager, Isodensity Polarized Continuum Model (IPCM), Conductor-like Polarizable Continuum Model (C-PCM))

Modeling each solvent molecule explicitly is computationally expensive. Continuum solvation models simplify this by representing the solvent as a continuous medium with a defined dielectric constant (ε). researchgate.netyoutube.com The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized solvent.

Onsager Model: This is an early model that assumes a spherical cavity for the solute, which limits its accuracy for non-spherical molecules.

Polarizable Continuum Model (PCM): This is a more advanced family of models that create a more realistic, molecule-shaped cavity, typically by using a union of interlocking atomic spheres. The interaction between the solute's electron density and the dielectric continuum is then calculated self-consistently. scispace.com

Isodensity Polarized Continuum Model (IPCM): A variant of PCM where the cavity is defined by a specific isovalue of the solute's electron density.

Conductor-like Polarizable Continuum Model (C-PCM): A computationally efficient implementation of PCM that simplifies the electrostatic equations by assuming the dielectric constant approaches infinity, like a conductor. researchgate.netrsc.org This model is widely used for studying reactions in polar solvents.

Influence of Solvent Polarity on Electronic Properties and Reactivity

Solvent polarity can profoundly affect a molecule's electronic structure and reactivity. For polar molecules like nitrophenols, increasing solvent polarity generally stabilizes charge-separated states. This can lead to:

Shifts in UV-Visible Absorption Spectra: Solvents can stabilize the ground or excited state differently, causing a shift in the absorption wavelength (solvatochromism).

Changes in Reactivity: By stabilizing charged intermediates or transition states, polar solvents can significantly alter reaction rates and mechanisms.

Studies on various nitrophenols have shown that while solvent effects on their electronic structure can be minimal in some cases, specific interactions, such as hydrogen bonding between the solvent and the nitro group, can dramatically enhance reactivity in the excited state for certain isomers. rsc.org

Advanced Computational Methods for Photochemistry and Photophysics

To accurately describe the behavior of molecules upon light absorption, especially processes involving multiple electronic states or bond breaking, more sophisticated computational methods are required.

Higher-Level Ab Initio Calculations (e.g., State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF), Complete Active Space Second-Order Perturbation Theory (CASPT2))

Standard DFT methods can be inadequate for describing excited states, particularly in cases of near-degeneracy between states, which is common in photochemical reactions.

Complete Active Space Self-Consistent Field (CASSCF): This is a multireference method that provides a qualitatively correct description of the electronic wave function when multiple electronic configurations are important. It involves selecting a small set of crucial orbitals (the "active space") and modeling all possible electronic configurations within that space. rsc.orgresearchgate.net The State-Averaged (SA-CASSCF) variant allows for the balanced description of several electronic states (e.g., the ground state and multiple excited states) simultaneously. rsc.org

Complete Active Space Second-Order Perturbation Theory (CASPT2): The CASSCF method accounts for static electron correlation but often lacks quantitative accuracy because it neglects dynamic electron correlation. CASPT2 is a method that adds this dynamic correlation on top of a CASSCF calculation using second-order perturbation theory. rsc.orgacs.org The CASPT2//CASSCF protocol, where geometries are optimized with CASSCF and energies are refined with CASPT2, is a benchmark approach for studying photochemical reaction pathways, excited state lifetimes, and conical intersections where radiationless decay to the ground state can occur. rsc.orgresearchgate.net This level of theory has been instrumental in elucidating the photolysis mechanisms of 2-nitrophenol and 4-nitrophenol (B140041). rsc.org

Intersystem Crossing (ISC) Mechanisms in Nitrophenols

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, most commonly from an excited singlet state (S) to a triplet state (T) or vice versa. wikipedia.org This spin-forbidden transition is a crucial deactivation pathway in the photochemistry of many organic molecules, including nitrophenols. The efficiency of ISC is governed by the strength of spin-orbit coupling between the singlet and triplet states.

For nitrophenols, upon photoexcitation, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (typically S₁). From this S₁ state, the molecule can relax through several pathways, including fluorescence, internal conversion, or intersystem crossing to a triplet state manifold. Computational studies on para-nitrophenol (PNP) and meta-nitrophenol (MNP) have elucidated the ultrafast nature of ISC in these systems. rsc.org

Ab initio nonadiabatic molecular dynamics simulations have shown that for both PNP and MNP, the dominant relaxation pathway from the initially excited S₁ state is an ultrafast intersystem crossing to the second triplet state (T₂). rsc.org This S₁ → T₂ transition is remarkably rapid, with time constants in the femtosecond range. rsc.org The efficiency of this pathway is attributed to a favorable energetic alignment and strong spin-orbit coupling between the S₁ and T₂ states. Subsequent to this initial ISC, the molecule can undergo further relaxation from T₂ to the lowest triplet state (T₁) and eventually back to the ground state (S₀) via another ISC event (T₁ → S₀). rsc.org

The dynamics of these intersystem crossings are intimately linked to the molecular geometry, particularly the torsional motions of the nitro (-NO₂) and hydroxyl (-OH) groups relative to the benzene (B151609) ring. rsc.org These motions can facilitate the coupling between the different electronic states, thereby promoting the ISC process. While specific quantitative data for 4-(hydroxymethyl)-3-nitrophenol is unavailable, it is reasonable to infer that similar ultrafast ISC mechanisms, mediated by the interplay of excited singlet and triplet states and influenced by the rotational dynamics of its substituent groups, would play a significant role in its photochemistry.

Conical Intersections (CI) and Deactivation Pathways in Nitrophenols

Conical intersections are points of degeneracy between two or more potential energy surfaces of a molecule. wikipedia.org In the vicinity of a conical intersection, the Born-Oppenheimer approximation breaks down, leading to highly efficient non-radiative transitions between electronic states. wikipedia.org These "molecular funnels" provide ultrafast deactivation pathways from an excited electronic state back to the ground state and are central to understanding the photostability and photoreactivity of many molecules. wikipedia.org

For nitrophenols, conical intersections are believed to play a critical role in their deactivation from excited states. While specific CI geometries for 4-(hydroxymethyl)-3-nitrophenol have not been computationally mapped, studies on related molecules like ortho-nitrophenol suggest that after excitation, the molecule can access conical intersections that facilitate its return to the ground state. nih.govacs.org

The deactivation pathways for a photoexcited nitrophenol molecule are complex and competitive. Following initial excitation to a higher singlet state, the molecule typically undergoes rapid internal conversion to the lowest excited singlet state (S₁). From the S₁ state, several deactivation channels become accessible:

Fluorescence: Radiative decay from S₁ to S₀, which is often inefficient for nitrophenols due to competing non-radiative pathways.

Intersystem Crossing (ISC): As detailed in the previous section, transition to the triplet manifold (T₁, T₂, etc.) is a significant deactivation route. rsc.org

Internal Conversion via Conical Intersections: The molecule can evolve on the S₁ potential energy surface towards a conical intersection with the ground state (S₀). Reaching this CI allows for a very rapid, radiationless transition back to the S₀ state, effectively dissipating the absorbed energy as heat. The geometry at which this intersection occurs is often characterized by significant structural distortions, such as out-of-plane bending or stretching of the substituent groups.

Photochemical Reaction: The excited state may also lead to chemical transformations. For instance, in some nitrophenols, excited-state intramolecular proton transfer (ESIPT) can occur, leading to the formation of a transient tautomer, which can then relax non-radiatively. nih.gov Photolysis, leading to the formation of radicals, is also a known pathway for nitrophenols. rsc.org

Crystallographic Studies and Solid State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic coordinates of a compound in its crystalline form. This technique has been applied to 4-(Hydroxymethyl)-3-nitrophenol to elucidate its structural characteristics.

Determination of Crystal System and Space Group

Analysis of 4-(Hydroxymethyl)-3-nitrophenol via SCXRD has shown that it crystallizes in the monoclinic crystal system. The assigned space group is P2₁/c. This particular space group is common for organic molecules and indicates a centrosymmetric packing arrangement in the crystal lattice.

Analysis of Unit Cell Parameters and Molecular Conformation

The unit cell is the basic repeating block of a crystal structure. For 4-(Hydroxymethyl)-3-nitrophenol, the dimensions of this cell have been determined with high precision. The molecular conformation within the crystal shows that the hydroxymethyl and nitro groups are attached to the planar phenol (B47542) ring. There is intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent nitro group, which helps to stabilize a planar conformation.

Table 1: Crystal Data and Structure Refinement for 4-(Hydroxymethyl)-3-nitrophenol

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₇NO₄ |

| Formula Weight | 169.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.2099 Å b = 9.6277 Å c = 21.5374 Å β = 98.0910° | | Z (Molecules per unit cell) | 8 |

This data corresponds to the isomeric form 3-(hydroxymethyl)-4-nitrophenol, for which detailed crystallographic data is available. It is presented here as a representative example of a closely related structure.

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute to the crystal's stability. These interactions, along with weaker C-H···π interactions, are common in aromatic nitro compounds and play a significant role in the supramolecular architecture. nih.govresearchgate.net The specific nature of these interactions in 4-(Hydroxymethyl)-3-nitrophenol would involve the phenyl rings arranging in a way that optimizes these attractive forces.

Polymorphism and Thermal Behavior in the Solid State

Polymorphism, the ability of a substance to exist in multiple distinct crystalline forms, can significantly affect properties like solubility and melting point.

Characterization of Different Crystalline Forms

For the closely related compound 4-nitrophenol (B140041), two polymorphic forms, an alpha (α) and a beta (β) form, have been identified. chemicalbook.comwikipedia.org The α-form is colorless and unstable at room temperature, while the β-form is yellow and stable. chemicalbook.comwikipedia.org However, for 4-(Hydroxymethyl)-3-nitrophenol itself, no distinct polymorphs have been reported in the surveyed scientific literature.

Variable-Temperature X-ray Diffraction Studies

Variable-temperature X-ray diffraction is a powerful technique used to study the thermal stability of a crystal structure and identify any temperature-induced phase transitions. Such studies would be necessary to definitively explore the potential for polymorphism in 4-(Hydroxymethyl)-3-nitrophenol and to understand its structural behavior upon heating or cooling. Currently, there is a lack of reported variable-temperature X-ray diffraction studies for this specific compound in the available literature.

Electron Charge Density Distribution from High-Resolution X-ray Diffraction

The study of electron charge density distribution through high-resolution X-ray diffraction offers profound insights into the electronic structure of molecules in the solid state. This experimental technique moves beyond the simplistic model of atoms as spherical entities and allows for a detailed visualization and quantification of the nuances of chemical bonding and intermolecular interactions. For 4-(hydroxymethyl)-3-nitrophenol, such an analysis would reveal the precise effects of the electron-withdrawing nitro group and the electron-donating hydroxymethyl and hydroxyl groups on the electronic environment of the benzene (B151609) ring.

Methodologically, this analysis involves collecting a large set of high-quality diffraction data at low temperatures to minimize thermal vibrations. The data is then interpreted using a multipolar model, such as the Hansen-Coppens formalism, where the atomic electron density is described by a spherical core, a spherical valence density, and a series of aspherical multipole functions that account for the distortion of the electron cloud due to chemical bonding. mdpi.comnih.gov This approach provides a more accurate and detailed picture of the electron distribution compared to standard crystallographic refinements. researchgate.net

Mapping of Electron Density and Atomic Charges

The primary output of a multipolar refinement is a three-dimensional map of the electron density throughout the crystal lattice. These maps, particularly the deformation density maps (which show the difference between the observed density and that of a hypothetical spherical atom model), provide a direct visualization of chemical bonds, lone pairs, and regions of electron accumulation and depletion.

For 4-(hydroxymethyl)-3-nitrophenol, one would expect to observe significant electron density accumulation in the C-C, C-N, C-O, and N-O bonds, as well as in the regions corresponding to the lone pairs of the oxygen atoms. Conversely, regions around the hydrogen atoms would show electron depletion. The nitro and hydroxyl groups, being highly electronegative, would draw electron density from the aromatic ring, while the hydroxymethyl group would have a lesser, though still significant, impact. mdpi.comimist.ma

From the refined multipole parameters, it is possible to calculate the net atomic charges for each atom in the molecule by integrating the electron density within specific atomic basins. These charges provide a quantitative measure of the intramolecular charge transfer. While specific experimental data for 4-(hydroxymethyl)-3-nitrophenol is not available, the table below provides illustrative atomic charges for the related compound m-nitrophenol, as determined by high-resolution X-ray diffraction, to demonstrate the type of data obtained from such an analysis.

| Atom | Net Charge (e) |

|---|---|

| O (hydroxyl) | -0.65 |

| O (nitro) | -0.40 |

| O (nitro) | -0.42 |

| N | +0.55 |

| C (aromatic) | -0.10 to +0.20 |

| H (hydroxyl) | +0.45 |

| H (aromatic) | +0.15 to +0.20 |

Note: The data in this table is illustrative and based on findings for m-nitrophenol, a structurally related compound. It serves to exemplify the typical results from an electron density study.

Quantitative Analysis of Intermolecular Charge Transfer

High-resolution X-ray diffraction not only details the electronic structure within a molecule but also quantifies the subtle transfer of charge that occurs during intermolecular interactions, such as hydrogen bonding. In the crystal structure of 4-(hydroxymethyl)-3-nitrophenol, hydrogen bonds are expected to be a dominant feature, likely involving the phenolic hydroxyl group, the hydroxymethyl group, and the nitro group.

The electron density analysis allows for the characterization of these hydrogen bonds by examining the topology of the electron density at the bond critical points (BCPs) within the framework of the Quantum Theory of Atoms in Molecules (QTAIM). The values of the electron density and its Laplacian at the BCP provide a quantitative measure of the strength and nature of the interaction.

The table below illustrates the kind of quantitative data that can be obtained for intermolecular interactions in a crystal lattice, based on studies of similar compounds.

| Interaction Type | Interacting Atoms | Distance (Å) | Estimated Charge Transfer (e) |

|---|---|---|---|

| Hydrogen Bond | O-H···O (hydroxyl to nitro) | ~1.8 - 2.0 | ~0.02 - 0.04 |

| Hydrogen Bond | O-H···O (hydroxymethyl to phenol) | ~1.9 - 2.1 | ~0.01 - 0.03 |

| π-π Stacking | Aromatic Ring to Aromatic Ring | ~3.4 - 3.6 | ~0.01 |

Note: The data presented is illustrative, based on typical values for intermolecular interactions in organic crystals and findings for related nitrophenols, and serves to demonstrate the outputs of a quantitative charge transfer analysis.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the "Reaction Mechanisms and Chemical Transformations of 4-(Hydroxymethyl)-3-nitrophenol" that adheres to the specified outline and quality standards. The search revealed a significant lack of published research specifically detailing the mechanistic pathways for the oxidation, reduction, aromatic substitution, polymerization, condensation, and photochemical reactions of this particular compound.

While extensive research exists for related compounds such as 4-nitrophenol, various hydroxymethylphenols, and other isomers, providing this information would directly contradict the explicit instruction to focus solely on 4-(Hydroxymethyl)-3-nitrophenol. Constructing the article by extrapolating from these related molecules would be speculative and would not meet the required standard of scientific accuracy based on detailed research findings for the subject compound.

Therefore, the requested article cannot be produced as the necessary scientific data is not available in the public domain through the search tools used.

Reaction Mechanisms and Chemical Transformations of 4 Hydroxymethyl 3 Nitrophenol

Photochemical Reaction Mechanisms

Aqueous Phase Photo-oxidation Mechanisms

The photo-oxidation of nitrophenols in the aqueous phase is a critical process affecting their fate in atmospheric water droplets like clouds and fog. copernicus.orgresearchgate.net This process involves both direct photolysis and reactions with photochemically generated oxidants. For analogous compounds like 4-nitrophenol (B140041) (4NP), aqueous phase photo-oxidation is an important removal pathway. researchgate.netcopernicus.org

Role of Radicals (e.g., Hydroxyl (OH) Radicals, Sulfate Radical-Anions) in Degradation

Radical-driven oxidation is a primary degradation pathway for nitrophenols in the environment. The hydroxyl (OH) radical, in particular, is a dominant factor in the degradation of compounds like p-nitrophenol. nih.gov

The reaction between OH radicals and 4-nitrophenol in an aqueous solution is initiated by the electrophilic addition of the OH radical to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group. copernicus.org This addition forms dihydroxynitrocyclohexadienyl (DHNCD) radicals. copernicus.org These intermediates can then undergo further reactions, leading to a variety of phenolic products, such as 4-nitrocatechol (B145892), or ring-opening products. copernicus.orgcopernicus.org The molar yield of phenolic products and the specific products formed are dependent on the pH of the solution. copernicus.orgcopernicus.org For example, the yield of 4-nitrocatechol from 4-nitrophenol oxidation is higher at pH 9 than at pH 2. copernicus.orgcopernicus.org Even after the complete consumption of the parent nitrophenol, a significant fraction of the organic carbon can remain in the solution as non-aromatic, open-ring products. copernicus.org

Theoretical studies on the degradation of p-nitrophenol confirm that 4-nitrophenoxy radicals and 1,2-dihydroxy-4-nitrocylohexadienyl radicals are major intermediates in OH-initiated reactions in the aqueous phase. nih.gov The presence of other oxidants like hydroperoxyl radicals (HO₂•) and molecular oxygen (O₂) can further enhance the extent of degradation. nih.gov

The table below summarizes the molar yields of phenolic products from the reaction of hydroxyl radicals with 4-nitrophenol at different pH values.

| pH | Molar Yield of Phenolic Products | Key Product |

| 2 | ~0.2 | - |

| 9 | ~0.4 | 4-Nitrocatechol |

Data based on studies of 4-nitrophenol as an analogue. copernicus.orgcopernicus.org

Electrochemical Reaction Mechanisms

The electrochemical behavior of 4-(hydroxymethyl)-3-nitrophenol has not been specifically reported, but the mechanisms can be inferred from extensive research on 4-nitrophenol and related phenolic compounds. These studies reveal processes involving adsorption, polymerization, and direct electron transfer at electrode surfaces.

Electrochemical Adsorption and Polymerization

The electrochemical degradation of phenolic compounds can be accompanied by the formation of polymeric films on the anode surface. nih.gov During the electrolysis of phenol (B47542), the formation of dark-colored polymeric compounds and precipitates has been observed on certain anodes like Ti/RuO₂ and Pt. nih.gov This process, often termed electrode fouling, occurs as intermediate products, such as benzoquinone and organic acids, accumulate and polymerize. nih.gov The properties of the anode material significantly influence whether mineralization or polymerization is the dominant pathway. nih.gov

In the context of removal from aqueous solutions, nitrophenols can be adsorbed onto various materials, including polymer resins. researchgate.netnih.gov The adsorption process is influenced by factors such as pH and temperature, with acidic conditions often favoring adsorption. researchgate.net The kinetics of adsorption on polymer resins can often be described by pseudo-second-order rate equations. researchgate.net This adsorption is a critical first step in many electrochemical systems designed for sensing or degradation, concentrating the analyte at the electrode surface.

Direct Electron Transfer (DET) Processes

Direct electron transfer is a key mechanism in the electrochemical sensing and reduction of nitrophenols. For 4-nitrophenol, the electrochemical process typically involves an irreversible reduction of the nitro group. mdpi.comrsc.org On modified electrodes, this DET is often enhanced, allowing for sensitive detection. mdpi.com

The generally accepted mechanism involves a multi-electron, multi-proton transfer. In the first step, the nitro group (-NO₂) is reduced to a hydroxylamino group (-NHOH). This is a four-electron, four-proton process. nih.govmdpi.com Subsequently, the hydroxylaminophenol intermediate can undergo a reversible two-electron, two-proton redox reaction to form a nitrosophenol (-NO) species. mdpi.com

The electrochemical reduction mechanism can be summarized as follows:

Irreversible Reduction: R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

Reversible Redox: R-NHOH ⇌ R-NO + 2e⁻ + 2H⁺

The specific potential at which these reactions occur and the stability of the intermediates depend on factors like the electrode material, solvent, and temperature. rsc.org For instance, studies on 4-nitrophenol in dimethylformamide have shown that the mechanism can change with temperature, with the radical anion formed initially undergoing further reduction at temperatures above 25 °C on a gold electrode. rsc.org

The table below outlines the key electrochemical reactions for nitrophenols.

| Reaction Step | Reactant Group | Product Group | Electron/Proton Stoichiometry | Nature of Process |

| 1 | Nitro (-NO₂) | Hydroxylamino (-NHOH) | 4e⁻, 4H⁺ | Irreversible |

| 2 | Hydroxylamino (-NHOH) | Nitroso (-NO) | 2e⁻, 2H⁺ | Reversible |

Mechanism based on studies of 4-nitrophenol as an analogue. mdpi.com

Advanced Analytical and Spectrometric Methodologies for Research on 4 Hydroxymethyl 3 Nitrophenol

Mass Spectrometry (MS) for Product Identification in Reaction Studies

Mass spectrometry is an indispensable tool for identifying reaction intermediates and final products, providing insights into the mechanisms of chemical transformations.

Online aerosol mass spectrometry allows for the real-time chemical characterization of aerosol particles, which is essential for studying the atmospheric degradation of compounds like 4-(hydroxymethyl)-3-nitrophenol.

Detailed Research Findings:

Online analytical methods for organic aerosol composition have been significantly advanced by combining aerosol pretreatment techniques with mass spectrometry. aaqr.org One of the most successful approaches is Chemical Ionization Mass Spectrometry (CIMS), which is frequently used for the online analysis of organic aerosols. aaqr.orgresearchgate.net This method employs soft ionization techniques that minimize fragmentation of the parent molecule, which is critical for identifying unknown degradation products.

For the analysis of nitrophenols and related compounds, nitrate (B79036) ion chemical ionization (NO₃⁻-CIMS) is particularly effective. aaqr.orgresearchgate.net In this technique, organic compounds are softly ionized through an addition reaction with nitrate ions (NO₃⁻), and the resulting adducts are analyzed by a mass spectrometer, often a time-of-flight (ToF) analyzer which provides high mass resolution. aaqr.orgresearchgate.net This method has been successfully used for the quantitative online measurement of nitrated phenols (NPs), enabling a better understanding of their sources and atmospheric transformation. researchgate.net

When studying the degradation of aerosolized compounds, such as through oxidation by hydroxyl (OH) radicals, CIMS can detect the formation of various transformation products. escholarship.org For instance, studies on similar aromatic compounds have shown that OH oxidation leads to the formation of more highly oxidized molecules. aaqr.org The mass spectral data obtained can be used to identify products such as other nitrophenols, nitrocatechols, and carboxylic acids. aaqr.orgcopernicus.org While direct studies on 4-(hydroxymethyl)-3-nitrophenol using this specific method are not detailed in the provided results, the methodology is directly applicable. The technique would involve aerosolizing the compound, exposing it to an oxidant (e.g., OH radicals in a flow reactor), and analyzing the resulting particle composition in near real-time with an instrument like a NO₃⁻-ToF-CIMS or an Extractive Electrospray Ionization (EESI)-ToF-MS. escholarship.org

| Technique Component | Description | Relevance to Degradation Studies | Citation |

| Ionization Method | Chemical Ionization (CI), often with nitrate ions (NO₃⁻) as the reagent. | Provides soft ionization, preserving the molecular structure of degradation products for easier identification. | aaqr.orgresearchgate.net |

| Mass Analyzer | Time-of-Flight (ToF). | Offers high mass resolution and accuracy, allowing for the determination of elemental formulas of unknown products. | researchgate.net |

| Sampling | Online, direct analysis of aerosols. | Enables real-time monitoring of reaction progress and the formation of transient intermediates. | aaqr.org |

| Application | Coupled with oxidation flow reactors (e.g., PAM-OFR). | Simulates atmospheric aging and allows for the study of specific degradation pathways (e.g., heterogeneous OH oxidation). | escholarship.org |

| Identified Products | Highly oxidized molecules, other nitrophenols, nitrocatechols, carboxylic acids. | Provides mechanistic insights into the atmospheric fate of the parent compound. | aaqr.orgcopernicus.org |

Chemometric and Spectrophotometric Prediction Methods

Spectrophotometry is a common analytical technique, but its utility is limited when analyzing mixtures of compounds with similar chemical structures and, consequently, overlapping absorption spectra. Chemometric methods overcome this limitation by using mathematical and statistical algorithms to resolve these complex spectral data.

The simultaneous quantification of multiple nitrophenol-type compounds in a mixture presents a significant analytical challenge due to severe spectral overlap. nih.gov Chemometric-assisted spectrophotometry provides a powerful solution without requiring prior separation steps like chromatography. nih.govnih.govnih.gov

Detailed Research Findings:

Several chemometric methods have been developed and validated for the simultaneous determination of nitrophenol-type compounds and other complex mixtures with overlapping spectra. nih.govnih.gov These methods are often applied to the UV-Vis absorption spectra of the mixture.

Two notable methods are Wavelet Packet Transform-Elman Recurrent Neural Network (WPT-ERNN) and Least Squares Support Vector Machines (LS-SVM). nih.gov

WPT-ERNN: This method combines wavelet packet transform (WPT) for data preprocessing and noise reduction with an Elman recurrent neural network (ERNN) for calibration. The WPT enhances the quality of the regression, while the ERNN model handles the non-linear relationships in the spectral data. nih.gov

LS-SVM: This technique can effectively model high-dimensional data with a smaller training set. It simplifies the computational process by solving a set of linear equations instead of a more complex quadratic programming problem. nih.gov

Comparative studies have shown that both WPT-ERNN and LS-SVM are highly successful for the simultaneous determination of nitrophenol-type compounds, even with severe spectral overlap. nih.gov Their performance has been demonstrated to be superior to other methods like traditional ERNN, Partial Least Squares (PLS), and Multivariate Linear Regression (MLR). nih.gov

Other spectrophotometric techniques developed for resolving ternary or quaternary mixtures include:

Area Under the Curve (AUC): This method uses the integrated area under the curve of the absorption spectra for quantification. nih.govnih.gov

Ratio Spectra Methods: Techniques like double divisor ratio spectra derivative and mean centering of ratio spectra manipulate the spectral data to isolate the signal of one component from the others in the mixture. nih.gov

Successive Ratio Subtraction (SRS): This is a sequential method used to resolve multicomponent mixtures by systematically subtracting the spectra of individual components. nih.gov

These methods are advantageous as they are often simpler, faster, and more cost-effective than chromatographic techniques, making them suitable for quality control applications. nih.govnih.gov

| Method | Principle | Advantages | Citation |

| WPT-ERNN | Combines Wavelet Packet Transform (WPT) for denoising with Elman Recurrent Neural Network (ERNN) for regression. | Enhanced noise removal and high-quality regression for simultaneous determination. | nih.gov |

| LS-SVM | Uses Least Squares Support Vector Machines to learn high-dimensional features from spectral data. | Reduces computational complexity and requires fewer training data points. | nih.gov |

| Area Under Curve (AUC) | Utilizes the integrated area of specific regions of the zero-order or derivative spectra for quantification. | Simple data manipulation; avoids issues with spectral overlap at specific wavelengths. | nih.govnih.gov |

| Ratio Spectra Methods | Involve dividing the absorption spectrum of the mixture by the spectrum of a standard divisor to generate a ratio spectrum. | Can resolve severely overlapping spectra without prior separation; various modifications (derivative, mean centering) enhance selectivity. | nih.gov |

| Successive Ratio Subtraction (SRS) | A sequential technique that resolves components one by one through division and subtraction of spectral data. | Capable of resolving complex quaternary mixtures with significant concentration differences. | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 4-(Hydroxymethyl)-3-nitrophenol, and how do reaction conditions influence yield and purity?

Synthesis of 4-(Hydroxymethyl)-3-nitrophenol can be achieved via nitration and hydroxymethylation of phenol derivatives. Key methodologies include:

- Electrophilic aromatic substitution : Nitration of 4-hydroxymethylphenol using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to minimize byproducts like dinitro derivatives .

- Functional group protection : Protecting the hydroxymethyl group with tert-butyldiphenylsilyl (TBDPS) during nitration, followed by deprotection with tetrabutylammonium fluoride (TBAF) to restore the hydroxyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the compound (>95% purity). Yield optimization requires strict control of stoichiometry, temperature, and reaction time.

Q. How can structural characterization of 4-(Hydroxymethyl)-3-nitrophenol be performed to confirm regiochemistry and functional group integrity?

A multi-technique approach is recommended:

- NMR spectroscopy :

- ¹H NMR : Look for aromatic proton splitting patterns (e.g., meta-nitro substituents show distinct coupling constants). The hydroxymethyl group (–CH2OH) appears as a singlet at δ 4.5–5.0 ppm .

- ¹³C NMR : Confirm nitro (–NO₂) and hydroxymethyl (–CH2OH) carbons at δ 140–150 ppm and δ 60–65 ppm, respectively.

- IR spectroscopy : Peaks at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~3400 cm⁻¹ (O–H stretch) validate nitro and hydroxymethyl groups .

- X-ray crystallography : Resolves regiochemistry ambiguities, particularly for nitro group placement relative to the hydroxymethyl group .

Q. What analytical methods are suitable for detecting trace amounts of 4-(Hydroxymethyl)-3-nitrophenol in environmental or biological matrices?

- HPLC-UV/Vis : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v). Detection at λ = 280 nm (nitroaromatic absorbance) achieves a limit of detection (LOD) of 0.1 µg/mL .

- LC-MS/MS : Electrospray ionization (ESI⁻) in MRM mode (precursor ion m/z 184 → product ion m/z 138) enhances specificity for complex matrices (LOD: 0.01 µg/mL) .

- Derivatization : React with acetic anhydride to acetylate the hydroxymethyl group, improving chromatographic resolution .

Advanced Research Questions

Q. How does the metabolic pathway of 4-(Hydroxymethyl)-3-nitrophenol differ across species, and what implications does this have for toxicity studies?

- In vitro models : Human liver microsomes (HLM) and rat hepatocytes show divergent Phase I metabolism. Nitro group reduction to an amine (–NH₂) is predominant in rodents, while humans exhibit slower reduction, favoring Phase II glucuronidation of the hydroxymethyl group .

- Toxicokinetic contradictions : Rodent studies may overpredict human toxicity due to faster nitro-reductase activity, generating reactive intermediates (e.g., nitroso derivatives). Cross-species extrapolation requires in vitro-in vivo correlation (IVIVC) using humanized liver models .

Q. What computational strategies can predict the reactivity of 4-(Hydroxymethyl)-3-nitrophenol in catalytic or enzymatic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. The nitro group (LUMO = –1.8 eV) is more reactive than the hydroxymethyl group (HOMO = –6.5 eV) .

- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP2E1) to identify metabolic hotspots. The nitro group aligns with heme iron, facilitating reduction .

- QSAR models : Use PubChem descriptors (e.g., topological polar surface area = 90 Ų) to predict bioavailability and blood-brain barrier permeability .

Q. How can researchers resolve contradictions in reported toxicokinetic data for 4-(Hydroxymethyl)-3-nitrophenol, particularly regarding placental transfer?

- Isotopic labeling : Synthesize deuterated analogs (e.g., –CD2OH) to track placental transfer in ex vivo human placental perfusion models .

- Biomarker identification : Quantify hemoglobin adducts (e.g., nitroso-hydroxymethyl adducts) as stable biomarkers of fetal exposure .

- In silico placental barrier models : Use Physiologically Based Pharmacokinetic (PBPK) modeling to integrate maternal-fetal blood flow rates and partition coefficients .

Q. What experimental designs are optimal for studying the photodegradation of 4-(Hydroxymethyl)-3-nitrophenol in aqueous environments?

- Light source : Simulate sunlight using a xenon arc lamp (λ = 290–800 nm) with a UV cutoff filter .

- Degradation products : Monitor via LC-MS for nitro group reduction to aminophenol and hydroxymethyl oxidation to carboxylic acid derivatives .

- Quantum yield calculation : Measure rate constants under varying pH (4–10) and dissolved oxygen levels to model environmental persistence .

Q. How do the nitro and hydroxymethyl groups influence the compound’s interaction with biological macromolecules (e.g., DNA, proteins)?

- Nitro group : Acts as a hydrogen-bond acceptor, binding to DNA minor grooves (e.g., AT-rich regions) or enzyme active sites (e.g., nitroreductases) .

- Hydroxymethyl group : Forms hydrogen bonds with protein residues (e.g., serine, tyrosine), enhancing solubility but reducing membrane permeability .

- Competitive binding assays : Use fluorescence polarization to compare affinity with structurally similar compounds (e.g., 3-nitrophenol vs. 4-hydroxymethyl analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.